molecular formula C19H14F6N4O5S B4175465 N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide

N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide

Cat. No.: B4175465
M. Wt: 524.4 g/mol
InChI Key: NZSVQFNEPYCYBY-UHFFFAOYSA-N
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Description

N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of trifluoromethylated imidazolidinones and is characterized by the presence of multiple functional groups, including trifluoromethyl, imidazolidinone, sulfonamide, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, trifluoromethyl phenyl sulfone, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazolidinone derivatives, reduced sulfonamide derivatives.

    Substitution: Substituted trifluoromethyl derivatives, substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide involves the inhibition of specific enzymes and molecular targets. One well-studied target is protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll. Inhibition of this enzyme leads to the accumulation of protoporphyrin IX, a potent photosensitizer that generates reactive oxygen species under light exposure, causing lipid peroxidation and cell membrane damage . This results in chlorosis and necrosis in plants, making the compound effective as an herbicide.

Comparison with Similar Compounds

N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-[[2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6N4O5S/c1-10(30)26-12-5-7-14(8-6-12)35(33,34)28-17(19(23,24)25)15(31)29(16(32)27-17)13-4-2-3-11(9-13)18(20,21)22/h2-9,28H,1H3,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSVQFNEPYCYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[2,5-Dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL]sulfamoyl}phenyl)acetamide

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